molecular formula C23H24ClNO5S B11418279 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11418279
M. Wt: 462.0 g/mol
InChI Key: CTPNOBPYYWTPCM-UHFFFAOYSA-N
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Description

5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzofuran ring, a thiophene ring, and various functional groups such as chloro, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Ring: This step may involve coupling reactions using palladium-catalyzed cross-coupling techniques.

    Formation of the Carboxamide Group: This can be done through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the carboxamide group or the chloro substituent.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Investigating the interaction of the compound with biological macromolecules.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. For example, as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHOXYBENZOFURAN: Shares the benzofuran core but lacks the thiophene and carboxamide groups.

    3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but without the chloro and thiophene substituents.

Properties

Molecular Formula

C23H24ClNO5S

Molecular Weight

462.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24ClNO5S/c1-14-9-21-19(11-20(14)24)15(2)22(30-21)23(26)25(17-7-8-31(27,28)13-17)12-16-5-4-6-18(10-16)29-3/h4-6,9-11,17H,7-8,12-13H2,1-3H3

InChI Key

CTPNOBPYYWTPCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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